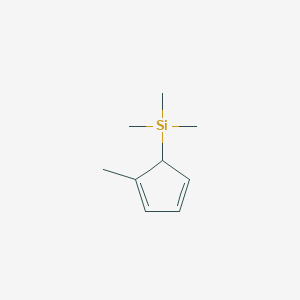![molecular formula C13H14O7 B14426815 Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate CAS No. 85212-85-7](/img/structure/B14426815.png)
Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of two ester groups and a formyl group attached to a phenylene ring through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-formylphenol with dimethyl oxalate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or alcohols in the presence of a catalyst like triethylamine at ambient temperature.
Major Products Formed
Oxidation: 2,2’-[(4-carboxy-1,3-phenylene)bis(oxy)]diacetate.
Reduction: 2,2’-[(4-hydroxymethyl-1,3-phenylene)bis(oxy)]diacetate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their properties and functions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,2’-[(4-methyl-1,3-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-hexyl-1,3-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-hydroxy-1,3-phenylene)bis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with the methyl, hexyl, or hydroxy derivatives. Consequently, this compound offers unique opportunities for applications in organic synthesis and materials science.
Propiedades
Número CAS |
85212-85-7 |
|---|---|
Fórmula molecular |
C13H14O7 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
methyl 2-[4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C13H14O7/c1-17-12(15)7-19-10-4-3-9(6-14)11(5-10)20-8-13(16)18-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
IJZBVUYDAXAUDY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=CC(=C(C=C1)C=O)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


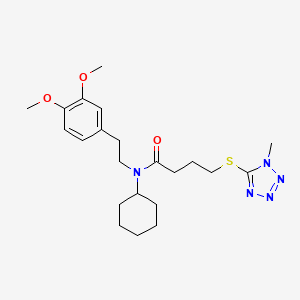
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
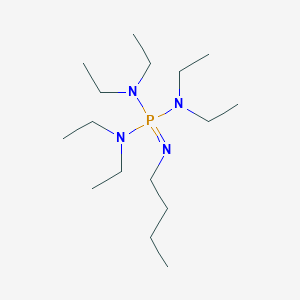
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
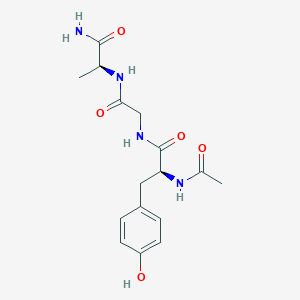
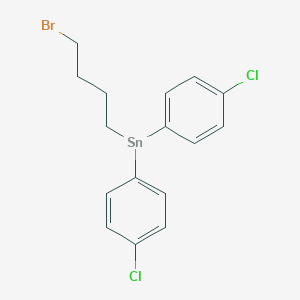
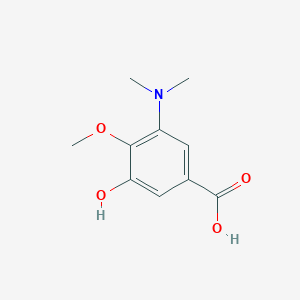
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
